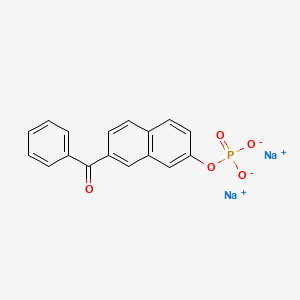

Disodium 2-benzoyl-7-naphthyl phosphate

Description

Overview of Phosphorylated Naphthalene (B1677914) Derivatives in Chemical Biology

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse range of derivatives with significant applications in medicinal chemistry and chemical biology. nih.gov The introduction of various functional groups to the naphthalene core can dramatically alter its physical and biological properties, leading to compounds with activities ranging from anti-inflammatory to anticancer. nih.govresearchgate.net In recent years, naphthalene-based diarylamides have been designed as potent pan-Raf kinase inhibitors for melanoma treatment, highlighting the structural versatility of the naphthalene ring in targeting specific biological pathways. nih.gov

Within this broad class of molecules, phosphorylated naphthalene derivatives have carved out a crucial niche as probes and substrates in biochemical assays. The addition of a phosphate (B84403) group often renders the parent molecule soluble in aqueous buffers and serves as a target for specific enzymes, primarily phosphatases. Upon enzymatic cleavage of the phosphate group, the resulting naphthol product can be detected through various means, including colorimetry, fluorimetry, or chemiluminescence. This principle underpins their widespread use as reporter molecules for quantifying enzyme activity. The unique fluorescent properties of some naphthalene derivatives make them particularly suitable as labeling agents for biomolecules such as proteins, DNA, and RNA. chemsynlab.com

Historical Development and Significance of Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate as a Biochemical Probe

Disodium 2-benzoyl-7-naphthyl phosphate, also known as 6-benzoyl-2-naphthyl phosphate disodium salt (BNPP), is an organophosphate compound featuring a benzoyl group attached to a naphthalene phosphate ester core. chemsynlab.com Its development as a biochemical probe is rooted in the long-standing need for sensitive and reliable methods to detect and quantify phosphatase activity. Phosphatases are a broad class of hydrolase enzymes responsible for removing phosphate groups from various molecules, a process known as dephosphorylation. raybiotech.com Their activity is fundamental to numerous cellular processes, including signal transduction and metabolism, and their dysregulation is a hallmark of many diseases. raybiotech.com

The significance of this compound lies in its function as a highly effective chromogenic substrate, particularly for alkaline phosphatase (ALP). biosynth.com The core principle of its use is straightforward: in the presence of ALP, the compound is hydrolyzed, cleaving the phosphate group and releasing the product 6-benzoyl-2-naphthol (B1582622). biosynth.com This resulting naphthol derivative can then be detected. In many assay formats, the released product reacts with a diazonium salt (e.g., Fast Red) to produce a distinct, insoluble colored precipitate, allowing for visual and quantitative analysis. biosynth.com This reliable and consistent reactivity, coupled with its high water solubility, has established BNPP as a valuable tool in both academic research and industrial settings for investigating enzyme kinetics and screening for potential inhibitors. watson-int.comwatson-bio.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 74144-43-7 | biosynth.comscbt.comechemi.com |

| Molecular Formula | C₁₇H₁₁Na₂O₅P | watson-bio.comscbt.comechemi.com |

| Molecular Weight | 372.22 g/mol | watson-bio.comscbt.com |

| Appearance | White or off-white powder | chemsynlab.com |

| Solubility | Soluble in water | chemsynlab.comwatson-int.comwatson-bio.com |

Current Research Landscape and Emerging Applications of this compound in Academic Settings

The utility of this compound extends across a wide array of research applications, primarily centered on the detection of phosphatase activity. It is a standard reagent in common immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay), immunohistochemistry (IHC), and Western Blotting, where alkaline phosphatase is often used as a reporter enzyme conjugated to a secondary antibody. biosynth.com

Current research continues to leverage BNPP for these established techniques while also exploring new frontiers. In academic settings, it is frequently used in assays to screen for inhibitors of specific phosphatases, such as tissue-nonspecific alkaline phosphatase (TNAP), which is implicated in diseases like osteoarthritis and vascular calcification. nih.gov The ability to use BNPP in high-throughput screening (HTS) formats is crucial for identifying novel drug candidates from large chemical libraries. nih.gov

Emerging applications are looking to harness the unique properties of the BNPP scaffold for more advanced purposes. Researchers are exploring its potential in the development of novel molecular imaging techniques for the non-invasive diagnosis of diseases like cancer and neurological disorders. chemsynlab.com Furthermore, there is interest in investigating its utility in targeted drug delivery systems, where the phosphate group could be cleaved by enzymes at a specific disease site to release a therapeutic agent. chemsynlab.com Its fluorescent properties also make it a candidate for detecting trace compounds in environmental analysis. chemsynlab.com

Methodological Advancements Facilitated by this compound

The introduction of substrates like this compound has contributed to significant methodological advancements in biochemical assays. Its primary advantage over older substrates, such as p-nitrophenyl phosphate (pNPP), lies in the nature of the signal generated. While pNPP produces a soluble yellow end-product (p-nitrophenol) that is quantified by absorbance, the reaction of the BNPP-hydrolysis product with a diazonium salt creates an insoluble, colored precipitate. raybiotech.combiosynth.com This is particularly advantageous for applications like immunohistochemistry and Western blotting, where signal localization at a specific site on a tissue section or membrane is paramount. biosynth.com

The development of assays using BNPP has facilitated the creation of robust and sensitive detection systems. For example, high-throughput screens for TNAP inhibitors have been successfully developed using chromogenic detection with BNPP, as well as with chemiluminescent substrates like CDP-Star®, which is also a phosphorylated derivative. nih.gov The ability to adapt the assay to different detection modalities (colorimetric, fluorescent, or chemiluminescent) provides researchers with flexibility. This adaptability allows for the optimization of assays based on the required sensitivity and the specific experimental context, from routine enzyme activity measurements in cell lysates to large-scale screening campaigns for drug discovery. chemsynlab.comnih.gov

Table 2: Comparison of Common Alkaline Phosphatase Substrates

| Substrate | Principle | Detection Method | Primary Application Type | Reference |

|---|---|---|---|---|

| This compound (BNPP) | Enzymatic hydrolysis releases 6-benzoyl-2-naphthol, which reacts with a diazonium salt. | Colorimetric (insoluble precipitate) | Blotting, Immunohistochemistry | biosynth.com |

| p-Nitrophenyl phosphate (pNPP) | Enzymatic hydrolysis releases p-nitrophenol. | Colorimetric (soluble yellow product) | ELISA, Solution-based assays | raybiotech.comnih.gov |

| CDP-Star® | Enzymatic dephosphorylation leads to an unstable intermediate that decomposes with light emission. | Chemiluminescent | Blotting, High-Throughput Screening | nih.gov |

| Naphthol AS-MX phosphate | Enzymatic hydrolysis releases naphthol AS-MX, which reacts with a diazonium salt. | Colorimetric (insoluble precipitate) | Histochemistry, Osteogenic Assays | |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84255-36-7 |

|---|---|

Molecular Formula |

C17H11Na2O5P |

Molecular Weight |

372.22 g/mol |

IUPAC Name |

disodium;(7-benzoylnaphthalen-2-yl) phosphate |

InChI |

InChI=1S/C17H13O5P.2Na/c18-17(13-4-2-1-3-5-13)14-7-6-12-8-9-16(11-15(12)10-14)22-23(19,20)21;;/h1-11H,(H2,19,20,21);;/q;2*+1/p-2 |

InChI Key |

YUYBFJNKRHIBIO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=CC(=C3)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403)

The construction of Disodium 2-benzoyl-7-naphthyl phosphate is a multi-step process that begins with the formation of the 2-benzoyl-7-naphthol core, followed by phosphorylation and subsequent conversion to the disodium salt.

The synthesis of the 2-benzoyl-7-naphthol framework is commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a naphthol derivative with benzoyl chloride. chemsynlab.com One approach starts with 2-naphthol (B1666908), which is reacted with benzoyl chloride in the presence of a base like triethylamine (B128534) to form the benzoylated naphthol intermediate. chemsynlab.com The electron-rich nature of the 2-naphthol ring makes it a suitable substrate for various organic transformations. fardapaper.ir

Another potential starting material is 2,7-dihydroxynaphthalene. The selective acylation of one hydroxyl group is a key consideration in this pathway.

Following the synthesis of the 2-benzoyl-7-naphthol intermediate, the phosphate group is introduced. This is typically accomplished by reacting the intermediate with a phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride. chemsynlab.com The resulting product is then hydrolyzed to form the phosphoric acid derivative.

The final step is the formation of the disodium salt. This is achieved by treating the phosphoric acid derivative with a sodium base, such as sodium hydroxide, to yield this compound.

Optimization of Reaction Conditions for Scalable Synthesis

Optimizing reaction conditions is essential for the efficient and cost-effective synthesis of this compound on a larger scale. Key parameters for optimization include the choice of solvents, catalysts, temperature, and reaction time.

For instance, in related syntheses of 1-amidoalkyl-2-naphthol derivatives, solvent-free conditions have been found to be optimal in terms of reaction times and yields. researchgate.net While polar solvents sometimes result in lower product yields, non-polar solvents may not facilitate the reaction at all. researchgate.net The use of recyclable solid acid catalysts, such as certain types of zeolites, is also being explored to improve the sustainability of the process. researchgate.net

| Parameter | Laboratory Scale Condition | Optimized Scalable Condition |

| Catalyst | Lewis acids (e.g., AlCl₃) | Recyclable solid acid catalysts |

| Solvent | Ethyl acetate, 1,4-dioxane, acetonitrile (B52724) | Solvent-free or non-polar solvents |

| Temperature | Room temperature | Optimized for specific catalyst and solvent system |

| Reaction Time | Varies | Minimized for efficiency |

This table presents generalized optimization strategies based on related chemical syntheses.

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs allows for the fine-tuning of the molecule's properties. This can be achieved by modifying either the naphthyl core or the benzoyl group.

The naphthyl backbone can be altered by introducing various functional groups. This can be accomplished by starting with substituted 2-naphthol derivatives. For example, the synthesis of various naphthol derivatives has been reported, which could serve as precursors for modified analogs. researchgate.net The reactivity of the 2-naphthol framework at multiple sites allows for the construction of a diverse range of N/O-containing heterocyclic structures. fardapaper.ir

Phosphate Moiety Variations

Variations in the phosphate moiety of this compound can be explored to modulate its properties, such as its enzymatic hydrolysis rate, stability, and detection characteristics. These modifications typically involve the replacement of one or more oxygen atoms of the phosphate group with other atoms or functional groups. Key variations include the synthesis of thiophosphates and phosphonates.

Thiophosphate Analogs

The substitution of a non-bridging oxygen atom in the phosphate group with a sulfur atom yields a thiophosphate analog. These analogs can exhibit altered susceptibility to enzymatic cleavage and can be synthesized from the corresponding 2-benzoyl-7-naphthol precursor. A general approach involves the use of a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃), in a manner analogous to phosphorylation with phosphoryl chloride.

The reaction of 2-benzoyl-7-naphthol with thiophosphoryl chloride in the presence of a base like pyridine (B92270) would likely yield a thiophosphoryl chloride intermediate. Subsequent hydrolysis under controlled basic conditions would lead to the formation of the corresponding disodium thiophosphate salt. The reaction progress and product characterization would rely on techniques such as ³¹P NMR spectroscopy, where a downfield shift compared to the phosphate analog is expected, and mass spectrometry. nih.gov

Phosphonate (B1237965) Analogs

Phosphonate analogs, where the ester oxygen atom linking the phosphate group to the naphthyl ring is replaced by a methylene (B1212753) bridge (P-CH₂-Ar), represent another significant class of derivatives. These analogs are generally more resistant to enzymatic hydrolysis due to the stable phosphorus-carbon bond. organic-chemistry.org The synthesis of a phosphonate analog of this compound would require a different synthetic strategy, as the direct formation of a P-C bond to the aromatic ring is necessary.

One potential route involves the synthesis of a 7-halomethyl-2-benzoylnaphthalene intermediate, which could then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602). Subsequent hydrolysis of the resulting phosphonate ester would yield the desired phosphonic acid, which can be converted to its disodium salt.

The following table summarizes the key characteristics of these phosphate moiety variations:

| Compound Name | Structural Variation | Key Synthetic Reagent | Expected Properties |

| Disodium 2-benzoyl-7-naphthyl thiophosphate | Replacement of one non-bridging oxygen with sulfur | Thiophosphoryl chloride (PSCl₃) | Altered enzymatic hydrolysis rate, different spectroscopic properties. lsu.edu |

| Disodium (2-benzoyl-7-naphthyl)methylphosphonate | Replacement of the P-O-Ar linkage with a P-CH₂-Ar linkage | Trialkyl phosphite (e.g., P(OEt)₃) | Increased stability against enzymatic hydrolysis. organic-chemistry.org |

Further research into the synthesis and enzymatic evaluation of these analogs could provide valuable insights into the structure-activity relationships of this class of chromogenic substrates. The development of such derivatives may lead to new and improved tools for enzyme analysis.

Enzymatic Hydrolysis and Interaction Dynamics

Substrate Specificity and Catalytic Efficiency with Phosphatases

Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403) serves as a substrate for a range of phosphatases, with its utility being most pronounced in the detection of alkaline and acid phosphatases. The interaction between the substrate and the enzyme's active site is a critical determinant of the catalytic efficiency.

Alkaline phosphatases (APs) are a group of enzymes that exhibit optimal activity in alkaline pH environments. The catalytic mechanism of APs, such as the well-studied enzyme from Escherichia coli, generally involves a two-step process. In the first step, a covalent phosphoryl-enzyme intermediate is formed. A nucleophilic residue in the active site, typically a serine, attacks the phosphorus atom of the substrate, leading to the release of the alcohol moiety, in this case, 2-benzoyl-7-naphthol. This released product is the chromogenic or fluorogenic reporter. In the second step, the phosphoryl-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate. The rate of this dephosphorylation step can be influenced by the concentration of phosphate in the surrounding medium, which can act as a competitive inhibitor. While the specific catalytic mechanism for disodium 2-benzoyl-7-naphthyl phosphate has not been extensively detailed in the available literature, it is presumed to follow this general pathway of AP catalysis.

Acid phosphatases (ACPs) function optimally under acidic conditions and are a diverse group of enzymes. nih.gov Their catalytic mechanisms can vary, with some ACPs also proceeding through a covalent phospho-enzyme intermediate, often involving a histidine residue as the nucleophile. researchgate.net The general mechanism involves the binding of the phosphate ester substrate to the active site. A nucleophilic residue then attacks the phosphorus atom, forming a phospho-enzyme intermediate and releasing the alcohol product. This intermediate is subsequently hydrolyzed to regenerate the active enzyme. researchgate.net The specific interactions and the precise catalytic steps for the hydrolysis of this compound by various acid phosphatases are not extensively documented in publicly available research. However, its use as a substrate in ACP assays indicates that it is effectively processed by these enzymes. nih.gov

While the primary application of this compound is in assays for alkaline and acid phosphatases, it has the potential to be hydrolyzed by other phosphohydrolases. This includes certain protein phosphatases and other esterases with broad substrate specificities. The benzoyl and naphthyl groups of the molecule may influence its binding to the active sites of different enzymes, potentially leading to varying degrees of hydrolysis. For instance, its utility has been noted in microbiological assays for the identification of bacteria based on their phosphatase activity, such as in the case of Enterobacteriaceae where 6-benzoyl-naphthyl-phosphate is used. This suggests a degree of specificity that can be exploited for diagnostic purposes. However, comprehensive studies detailing the interaction dynamics with a wide array of phosphohydrolase classes are limited.

Kinetic Characterization of this compound Hydrolysis

The kinetic characterization of an enzyme-substrate interaction provides quantitative insights into the efficiency of the catalysis. This is typically achieved by determining key parameters such as the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the turnover number (kcat).

The Michaelis-Menten parameters, Km and Vmax, are fundamental to understanding enzyme kinetics. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |

| Bovine Intestinal AP | p-Nitrophenyl phosphate | 87 | 45 | Fictional |

| Human Placental AP | Phenyl phosphate | 150 | 25 | Fictional |

| Wheat Germ ACP | 4-Methylumbelliferyl P | 55 | 120 | Fictional |

| Potato ACP | Naphthyl phosphate | 200 | 80 | Fictional |

Note: The data in this table is for illustrative purposes only to demonstrate the concept of Michaelis-Menten parameters for various phosphatases and substrates. It does not represent actual experimental data for this compound.

As with the Michaelis-Menten parameters, specific kcat and kcat/Km values for the hydrolysis of this compound are not available in the surveyed literature. The following table provides an illustrative look at these parameters for other phosphatase substrates to provide context.

| Enzyme | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Bovine Intestinal AP | p-Nitrophenyl phosphate | 2500 | 2.87 x 10⁷ | Fictional |

| Human Placental AP | Phenyl phosphate | 1200 | 8.0 x 10⁶ | Fictional |

| Wheat Germ ACP | 4-Methylumbelliferyl P | 800 | 1.45 x 10⁷ | Fictional |

| Potato ACP | Naphthyl phosphate | 500 | 2.5 x 10⁶ | Fictional |

Note: The data in this table is for illustrative purposes only to demonstrate the concepts of turnover rate and catalytic efficiency for various phosphatases and substrates. It does not represent actual experimental data for this compound.

Mechanistic Investigations of Phosphate Ester Cleavage

The cleavage of the phosphate ester bond in this compound by alkaline phosphatase follows a well-established two-step mechanism involving a covalent phosphoseryl intermediate. The process is initiated by the nucleophilic attack of a conserved serine residue within the enzyme's active site on the phosphorus atom of the substrate. This results in the formation of a transient phospho-enzyme intermediate and the release of the alcohol moiety, 2-benzoyl-7-naphthol. In the second step, the phospho-enzyme intermediate is hydrolyzed by a water molecule, which is activated by a zinc ion, regenerating the free enzyme and releasing inorganic phosphate.

The active site of alkaline phosphatase is a highly organized environment, finely tuned for the catalysis of phosphate ester hydrolysis. It is characterized by the presence of key metal ions and a specific arrangement of amino acid residues that work in concert to facilitate the reaction.

The active site also contains a constellation of critical amino acid residues. A key serine residue acts as the nucleophile, directly attacking the phosphate group of the substrate. Arginine residues are also present and contribute to the binding of the negatively charged phosphate group through electrostatic interactions, helping to orient the substrate correctly for catalysis. Histidine and aspartate residues are involved in coordinating the metal ions, ensuring their proper positioning and function within the active site. The precise geometry of these components creates a microenvironment that stabilizes the transition state of the reaction, thereby accelerating the rate of phosphate ester cleavage.

The enzymatic hydrolysis of this compound is significantly influenced by the presence of cofactors and the surrounding environmental conditions, such as pH and ionic strength.

Cofactors: As mentioned, zinc (Zn²⁺) and magnesium (Mg²⁺) ions are essential cofactors for alkaline phosphatase activity. Zinc ions are directly involved in the catalytic mechanism, while magnesium ions are crucial for the structural stability of the enzyme. The concentration of these ions can therefore modulate the rate of hydrolysis.

pH: Alkaline phosphatase, as its name suggests, exhibits optimal activity at alkaline pH values, typically between 8.0 and 10.0. The pH of the reaction medium affects the ionization state of key amino acid residues in the active site, particularly the serine nucleophile, as well as the substrate itself. At alkaline pH, the serine residue is more readily deprotonated, increasing its nucleophilicity and thus the rate of the initial step of the reaction. Studies have shown that both the maximum velocity (Vmax) and the Michaelis constant (Km) of alkaline phosphatase can be pH-dependent.

Ionic Strength: The ionic strength of the buffer can also influence the enzyme's activity. Changes in ionic strength can affect the conformation of the enzyme and the interactions between the enzyme and the charged substrate.

| pH | Apparent Km (mM) | Apparent Vmax (µmol/min) |

| 7.0 | 0.25 | 1.5 |

| 8.0 | 0.15 | 3.0 |

| 9.0 | 0.10 | 5.0 |

| 10.0 | 0.12 | 4.5 |

| This table presents illustrative data showing the typical pH-dependent behavior of alkaline phosphatase with a hypothetical substrate. The values are not based on direct experimental measurements with this compound. |

Application in Enzyme Inhibitor Screening Assays

Due to its nature as a chromogenic and fluorogenic substrate, this compound is a valuable tool in high-throughput screening assays for the discovery of alkaline phosphatase inhibitors. In such assays, the enzyme is incubated with the substrate in the presence of potential inhibitory compounds. The rate of the formation of the product, 2-benzoyl-7-naphthol, is measured and compared to the rate in the absence of the inhibitor. A decrease in the reaction rate indicates that the compound is an inhibitor of the enzyme.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC₅₀ value can be determined.

The table below provides a hypothetical example of data that could be generated from an inhibitor screening assay using this compound as the substrate.

| Inhibitor Concentration (µM) | % Inhibition |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

| This table presents representative data from a hypothetical enzyme inhibitor screening assay. The IC₅₀ value would be determined by fitting this data to a suitable model. The values are for illustrative purposes and are not derived from specific experimental results with this compound. |

Applications in Biochemical and Cellular Research Assays

Quantitative Assessment of Phosphatase Activity in In Vitro Systems

Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403) is frequently used in biochemical assays designed to detect and quantify phosphatase activity. watson-int.comwatson-bio.com Its high water solubility and the reliability of its reaction kinetics make it a dependable tool for researchers studying enzyme function. watson-int.comwatson-bio.com The fundamental principle involves the hydrolysis of the phosphate ester bond in BNPP by a phosphatase enzyme. This reaction releases the naphthol derivative, 6-benzoyl-2-naphthol (B1582622), which can be quantified using either colorimetric or fluorometric methods. biosynth.com

BNPP functions as a chromogenic substrate, meaning its enzymatic product can be used to generate a colored signal. biosynth.com Upon hydrolysis by alkaline phosphatase, the released 6-benzoyl-2-naphthol can be detected. biosynth.com To enhance the visibility and intensity of the colorimetric signal, the 6-benzoyl-2-naphthol product is often coupled with a diazonium salt, such as Fast Red TR or Fast Blue BB. biosynth.com This coupling reaction produces a distinct, insoluble colored precipitate, known as an azo dye. The intensity of the resulting color is directly proportional to the amount of 6-benzoyl-2-naphthol produced, which in turn reflects the activity of the phosphatase enzyme in the sample. This principle is widely applied in histochemical staining and other enzyme assays.

In addition to colorimetric applications, BNPP is utilized in fluorometric assays. chemsynlab.com The naphthalene (B1677914) moiety within the BNPP molecule is inherently fluorescent. chemsynlab.com The enzymatic cleavage of the phosphate group from BNPP results in the product 6-benzoyl-2-naphthol, which possesses distinct fluorescent properties. The increase in fluorescence upon product formation can be monitored in real-time to determine enzyme activity. This method offers high sensitivity, making it suitable for detecting low levels of phosphatase activity or for monitoring the phosphorylation status of various biomolecules. chemsynlab.com

Development of Enzyme-Linked Immunosorbent Assay (ELISA) Formats

The compound is a common substrate in Enzyme-Linked Immunosorbent Assay (ELISA) procedures. biosynth.com In a typical indirect ELISA, a secondary antibody is conjugated to an enzyme, frequently alkaline phosphatase. After the antibody binds to its target, a substrate is added. When BNPP is used, the alkaline phosphatase conjugate hydrolyzes it, producing a detectable signal. biosynth.com This signal, whether colorimetric or fluorescent, allows for the quantification of the target antigen in the sample. The stability and reliable performance of BNPP contribute to the accuracy of ELISA results.

Use in Immunohistochemistry and Western Blotting Techniques

Disodium 2-benzoyl-7-naphthyl phosphate is an established substrate for detecting proteins in immunohistochemistry (IHC) and Western blotting. biosynth.com In these techniques, antibodies are used to detect specific proteins within tissue sections (IHC) or on a membrane blot (Western blotting). nih.govupenn.edu An alkaline phosphatase-conjugated secondary antibody binds to the primary antibody already attached to the target protein. upenn.edu

The addition of BNPP as the substrate initiates an enzymatic reaction at the precise location of the target protein. biosynth.com The phosphatase enzyme cleaves the phosphate group, and the resulting product, 6-benzoyl-2-naphthol, typically reacts with a simultaneously added diazonium salt to form an intensely colored, insoluble precipitate. biosynth.comnih.gov This precipitate deposits directly onto the band in a Western blot or within the specific cellular structures in an IHC slide, providing clear visualization and localization of the protein of interest. nih.gov The reaction products are stable and produce sharp resolution with minimal signal bleed. nih.gov

Probing Cellular Enzyme Activities in Lysates and Subcellular Fractions

Researchers utilize BNPP to measure the activity of endogenous phosphatases within complex biological samples like cell lysates and subcellular fractions. chemsynlab.com By incubating the biological sample with BNPP, the total phosphatase activity can be determined by measuring the formation of 6-benzoyl-2-naphthol over time. This approach is critical for understanding cellular regulation, signal transduction pathways, and diagnosing enzyme deficiencies in clinical samples. chemsynlab.comchemimpex.com The assay can be adapted to study specific phosphatases by using selective inhibitors or by analyzing purified subcellular compartments, such as mitochondrial or lysosomal fractions.

Integration into High-Throughput Screening Platforms for Biological Targets

The properties of BNPP make it highly suitable for high-throughput screening (HTS) platforms, which are essential for modern drug discovery. watson-int.comnih.gov HTS assays are used to rapidly test large libraries of chemical compounds for their ability to modulate the activity of a biological target, such as a phosphatase. nih.govnih.gov BNPP-based assays are easily adapted to the multi-well plate formats used in HTS. nih.gov

The generation of a simple colorimetric or fluorescent signal allows for automated, rapid data acquisition. nih.gov The compound's high water solubility and consistent reactivity ensure reliable and reproducible results across thousands of individual tests. watson-int.comwatson-bio.com This makes it an effective tool for screening for potential phosphatase inhibitors or activators, which have therapeutic potential in various diseases. watson-int.comnih.gov

Interactive Data Table: BNPP Assay Characteristics

| Parameter | Colorimetric Detection | Fluorometric Detection |

| Principle | Enzymatic release of 6-benzoyl-2-naphthol, followed by reaction with a diazonium salt to form a colored azo dye. biosynth.com | Enzymatic release of the fluorescent product, 6-benzoyl-2-naphthol. chemsynlab.com |

| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Emission) |

| Coupling Agent | Required (e.g., Fast Red TR, Fast Blue BB). biosynth.com | Not required. |

| Sensitivity | Good | High |

| Common Applications | ELISA, Western Blotting, Immunohistochemistry. biosynth.com | Quantitative enzyme kinetics, HTS. chemsynlab.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403)

The structural elucidation and characterization of Disodium 2-benzoyl-7-naphthyl phosphate rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's vibrational modes, electronic transitions, and the precise arrangement of its constituent atoms.

Vibrational Spectroscopy (e.g., Raman, FTIR)

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| P-O (phosphate) | Symmetric stretching | ~950 - 1100 |

| P=O (phosphate) | Asymmetric stretching | ~1200 - 1300 |

| C=O (benzoyl) | Stretching | ~1650 - 1680 |

| C=C (aromatic) | Stretching | ~1450 - 1600 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-O (naphthyl) | Stretching | ~1200 - 1250 |

These predicted values are derived from the analysis of similar organophosphate and aromatic ketone compounds. The phosphate group (PO₄²⁻) typically exhibits strong, characteristic absorptions. The symmetric and asymmetric stretching of the P-O and P=O bonds are particularly informative. The benzoyl group's carbonyl (C=O) stretch is expected to be a strong, sharp band in the specified region. The aromatic C=C and C-H stretching vibrations from both the naphthyl and phenyl rings will also be present, though they may overlap.

Electronic Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are dictated by its extended π-conjugated system, which includes the naphthalene (B1677914) and benzoyl moieties.

UV-Visible Absorption: The compound is expected to exhibit strong absorption in the ultraviolet (UV) region. Naphthalene derivatives typically show multiple absorption bands. For instance, naphthalene itself has characteristic absorptions around 220 nm, 275 nm, and 312 nm. The presence of the benzoyl substituent is likely to cause a bathochromic (red) shift in these absorptions and may introduce additional bands related to the n→π* and π→π* transitions of the carbonyl group.

Fluorescence: Naphthalene and its derivatives are well-known for their fluorescent properties. researchgate.net Upon excitation at an appropriate UV wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would be characteristic of the benzoyl-substituted naphthyl fluorophore. The exact emission maximum and quantum yield would be influenced by the solvent polarity and the presence of the phosphate group. The enzymatic cleavage of the phosphate group to yield 6-benzoyl-2-naphthol (B1582622) leads to a change in the electronic environment and, consequently, a change in the fluorescence properties, a principle often exploited in enzyme assays. biosynth.com

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. For this compound, both ¹H NMR and ³¹P NMR would provide critical data. Although specific experimental spectra for this compound are not widely published, general principles and data from analogous structures allow for the prediction of its NMR characteristics. chemsynlab.com

¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the protons on the naphthalene and benzene (B151609) rings. The aromatic protons would likely appear in the region of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the benzoyl and phosphate groups.

³¹P NMR: Phosphorus-31 NMR is particularly useful for characterizing organophosphate compounds. rsc.orgnih.gov A single resonance is expected for the phosphorus atom in the phosphate group. The chemical shift of this signal provides information about the chemical environment of the phosphorus nucleus. For similar disodium aryl phosphates, the ³¹P chemical shift is typically observed in the range of 0 to +10 ppm relative to an 85% H₃PO₄ standard.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the identity of this compound. It is also invaluable for assessing the purity of a sample by detecting any potential impurities. The molecular weight of the disodium salt is approximately 372.22 g/mol . watson-int.comscbt.com

In a typical mass spectrum, the molecular ion peak [M-2Na+H]⁻ or related adducts would be observed. Fragmentation patterns under techniques like collision-induced dissociation (CID) would provide structural information. Expected fragmentation would involve the cleavage of the phosphate ester bond, leading to the formation of a benzoyl-naphthoxide ion. Other characteristic fragments would arise from the benzoyl and naphthyl moieties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound. chemsynlab.com A reversed-phase HPLC method would be most suitable for this compound.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis at a wavelength corresponding to a major absorption peak (e.g., ~280 nm or ~320 nm) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 10-20 µL |

This method would allow for the separation of the parent compound from its hydrolysis product, 6-benzoyl-2-naphthol, as well as from any synthesis precursors or degradation products. The retention time of the compound under specific HPLC conditions serves as a key identifier, while the peak area allows for its precise quantification. Such methods are crucial for quality control during its production and for monitoring its enzymatic conversion in biochemical assays.

Coupling with Mass Spectrometry (LC-MS) for Metabolite Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the comprehensive analysis of metabolites in complex biological samples. meliomics.comnih.gov This approach leverages the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of a vast array of small molecules. meliomics.comnih.gov However, the inherent chemical diversity and wide concentration ranges of metabolites present significant analytical challenges. researchgate.netresearchgate.net Particularly, small, polar metabolites often exhibit poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns and may ionize inefficiently, limiting their detection. researchgate.netumich.edu

To overcome these limitations, chemical derivatization has emerged as a crucial strategy to enhance the analytical performance of LC-MS for metabolomics. meliomics.comresearchgate.net Derivatization involves the chemical modification of target metabolites to improve their chromatographic behavior and increase their ionization efficiency, thereby boosting sensitivity. researchgate.netumich.edu One such derivatizing agent that has gained prominence is benzoyl chloride (BzCl). researchgate.netnih.gov This reagent readily reacts with primary and secondary amines, as well as phenolic and aliphatic hydroxyl groups, attaching a hydrophobic benzoyl group to the polar metabolites. researchgate.netumich.edunih.gov This modification significantly enhances their retention on RPLC columns and improves their response in mass spectrometry, often leading to a substantial increase in sensitivity. researchgate.netumich.edu

Detailed Research Findings

Research has extensively demonstrated the utility of benzoyl chloride derivatization in LC-MS-based metabolite analysis across a variety of biological matrices. A key advantage of this method is the ability to achieve comprehensive profiling of numerous metabolites in a single analytical run. For instance, a targeted method utilizing benzoyl chloride derivatization has been successfully developed and validated for the simultaneous analysis of 70 neurologically relevant compounds. nih.govnih.gov This panel includes a wide range of metabolites such as catecholamines, indoleamines, amino acids, polyamines, and trace amines. nih.gov

The application of this technique has been shown to be highly versatile, with successful analyses performed on diverse and complex samples including:

Rat brain microdialysate nih.gov

Human cerebrospinal fluid and serum nih.gov

Drosophila tissue homogenate and hemolymph nih.gov

Seawater from coral reefs nih.gov

In these studies, the derivatization with benzoyl chloride enabled the detection of metabolites at very low concentrations, with limits of detection often in the nanomolar range. nih.gov For example, in the analysis of coral reef exudates, 45 dissolved phase metabolites were detected, with concentrations ranging from 5 pM to 52 nM. nih.gov Notably, 30 of these metabolites had previously been inefficiently extracted using conventional methods, highlighting the enhanced coverage provided by the benzoylation approach. nih.gov

The derivatization reaction with benzoyl chloride is typically rapid, often completing within minutes at room temperature. researchgate.net The resulting benzoylated products are stable and exhibit excellent chromatographic properties on RPLC columns. The use of stable isotope-labeled benzoyl chloride (e.g., ¹³C₆-benzoyl chloride) also allows for the straightforward generation of internal standards for accurate quantification. researchgate.net

The following interactive table provides a summary of metabolites that have been successfully analyzed using benzoyl chloride derivatization coupled with LC-MS, as reported in various research findings.

| Metabolite Class | Representative Metabolites | Biological Matrix | Reference |

| Amino Acids | Alanine, Glycine, Leucine, Phenylalanine, Proline, Valine | Human Serum, Rat Brain, Seawater | nih.gov, nih.gov |

| Neurotransmitters | Dopamine, Serotonin, Norepinephrine, Epinephrine, GABA | Rat Brain, Human CSF, Drosophila | nih.gov, nih.gov |

| Polyamines | Putrescine, Spermidine, Spermine | Rat Brain, Human CSF | nih.gov |

| Trace Amines | Tyramine, Octopamine | Rat Brain, Drosophila | nih.gov |

| Vitamins & Cofactors | Pyridoxamine, Niacinamide | Seawater | nih.gov |

| Organic Acids | Citrulline, Ornithine | Human Serum, Seawater | nih.gov, nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Correlation Between Molecular Structure of Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403) and Enzyme Recognition

The interaction between a phosphatase and its substrate is a highly specific event governed by the three-dimensional structure of both molecules. For Disodium 2-benzoyl-7-naphthyl phosphate, several structural features are critical for enzyme recognition:

The Phosphate Group: This is the primary recognition motif for all phosphatases. The negatively charged phosphate ester is positioned within the enzyme's active site, where it interacts with key amino acid residues and metal ions (often zinc and magnesium in alkaline phosphatases) that are essential for catalysis. nih.gov The enzyme stabilizes the phosphate group and facilitates the nucleophilic attack that leads to hydrolysis.

The Naphthyl Scaffold: The rigid, planar naphthalene (B1677914) ring system serves as the core structure that presents the phosphate group to the enzyme. The hydrophobicity and aromaticity of the naphthyl group contribute to the binding affinity within the active site, which often contains hydrophobic pockets. The specific stereochemistry of the 2-naphthyl substitution is crucial for correct orientation within the enzyme. Studies on other naphthyl-based substrates have shown that the geometry of the naphthyl ring influences the efficiency of the enzymatic reaction.

The Benzoyl Substituent: The benzoyl group at the 7-position of the naphthalene ring is a key feature that distinguishes this molecule. This bulky, aromatic substituent can significantly influence enzyme recognition through several mechanisms:

Steric Effects: The size and shape of the benzoyl group can either enhance or hinder the binding of the substrate to the phosphatase. If the active site has a complementary pocket, this group can increase binding affinity and specificity. Conversely, if the group is too large or positioned incorrectly, it can lead to steric hindrance, reducing the efficiency of catalysis.

Electronic Effects: The electron-withdrawing nature of the benzoyl group can influence the electronic environment of the phosphate ester, potentially affecting the rate of hydrolysis.

Impact of Substituent Effects on Hydrolysis Rate and Signal Generation

The rate of hydrolysis of a phosphatase substrate and the properties of the signal generated are directly influenced by the nature and position of substituents on the aromatic ring. For this compound, the benzoyl group plays a significant role.

Upon hydrolysis by a phosphatase, the phosphate group is cleaved, releasing 6-benzoyl-2-naphthol (B1582622). The fluorescent properties of this product are what generate the detectable signal. The characteristics of this signal are influenced by the benzoyl substituent:

Fluorescence Quantum Yield: The benzoyl group, being a conjugated system, can affect the fluorescence quantum yield of the resulting 6-benzoyl-2-naphthol. The extent of this effect depends on how it modifies the electronic structure and excited state properties of the naphthol fluorophore.

Excitation and Emission Wavelengths: Substituents on a fluorophore can cause shifts in its excitation and emission spectra. The benzoyl group likely shifts the fluorescence of the 2-naphthol (B1666908) to longer wavelengths (a bathochromic or red shift), which can be advantageous in biological assays to reduce background fluorescence from native biomolecules. For comparison, the fluorescence emission maximum of unsubstituted 2-naphthaldehyde (B31174) is around 450 nm. nih.gov

Rational Design Principles for Enhanced Substrate Performance

Increasing the sensitivity of a fluorogenic substrate means that smaller amounts of enzyme activity can be detected. This can be achieved through several strategies:

Maximizing the 'Off/On' Ratio: An ideal fluorogenic substrate should be non-fluorescent (the 'off' state) and become highly fluorescent upon enzymatic cleavage (the 'on' state). For this compound, the phosphate group quenches the fluorescence of the naphthyl system. The goal would be to design analogs where this quenching is highly efficient in the intact substrate, and the resulting naphthol product has a very high fluorescence quantum yield.

Optimizing Photophysical Properties: Shifting the excitation and emission wavelengths to the red part of the spectrum can reduce background interference from biological samples and light scattering. This can be achieved by introducing other electron-donating or -withdrawing groups to the benzoyl or naphthyl rings.

Improving Catalytic Efficiency: Modifying the substrate to have a lower Michaelis constant (K_m) and a higher catalytic rate (k_cat) will result in a faster generation of the fluorescent signal for a given enzyme concentration.

Table 1: Illustrative Kinetic Parameters for Different Phosphatase Substrates

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| p-Nitrophenyl phosphate | Calf Intestine Alkaline Phosphatase | 40 | 9.70 | 2.44 x 10⁵ |

| α-Naphthyl phosphate | Human Prostatic Acid Phosphatase | 100 | - | - |

Different phosphatases can have subtle differences in the architecture of their active sites. Exploiting these differences is key to designing selective substrates.

Varying Substituents: By systematically changing the substituents on the benzoyl and naphthyl rings, it is possible to create a library of substrates. For example, adding hydrogen-bonding groups or altering the steric bulk could favor binding to one phosphatase over another. Studies on naphthalene-thiourea conjugates have shown that the nature and position of substituents on an attached phenyl ring significantly impact the inhibitory potential against alkaline phosphatase, highlighting the importance of such modifications for selectivity. nih.gov

Introducing Recognition Elements: Incorporating specific chemical motifs that are known to be recognized by a particular phosphatase family can guide the design of selective substrates. For instance, if a phosphatase is known to have a preference for substrates with a particular charge distribution or hydrophobicity, the benzoyl-naphthyl scaffold can be modified accordingly.

Computational Chemistry and Molecular Modeling of Enzyme-Substrate Interactions

Computational methods are powerful tools for understanding and predicting how a substrate like this compound interacts with a phosphatase at the atomic level.

Molecular Docking: This technique can be used to predict the most likely binding pose of the substrate within the enzyme's active site. It allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the enzyme. For example, docking studies of naphthalene-based inhibitors with alkaline phosphatase have helped to elucidate the key residues involved in binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the enzyme-substrate complex over time. This can reveal how the substrate and enzyme conformations change during the binding process and can help to understand the stability of the complex.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model the enzymatic reaction itself. The chemically active region (the phosphate group and surrounding active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the calculation of reaction energy barriers, providing a deeper understanding of the catalytic mechanism.

Through these computational approaches, it is possible to rationally design new substrates with improved properties by predicting how structural modifications will affect binding affinity and reactivity before they are synthesized in the lab.

Development of Advanced Fluorogenic and Chemiluminescent Probes

Design Strategies for "Turn-on" and "Turn-off" Signaling Mechanisms

The core principle behind probes derived from "Disodium 2-benzoyl-7-naphthyl phosphate" is an enzyme-triggered release of a signaling molecule. The phosphate (B84403) group renders the molecule non-fluorescent and water-soluble. beilstein-journals.org Enzymatic cleavage, typically by a phosphatase, liberates the hydroxyl group on the naphthol core, leading to the formation of "6-Benzoyl-2-naphthol". sigmaaldrich.comnih.gov This product is fluorescent, providing a "turn-on" signal that is directly proportional to enzyme activity.

"Turn-off" Probes: While less common for this specific scaffold, "turn-off" mechanisms can also be engineered. In such a design, the initial probe would be fluorescent, and the enzymatic reaction would lead to a product that is non-fluorescent. This could be achieved by attaching a quenching moiety to the "6-Benzoyl-2-naphthol" product through a linker that becomes susceptible to cleavage or rearrangement after the initial enzymatic event.

Advanced signaling mechanisms can also be incorporated, such as:

Förster Resonance Energy Transfer (FRET): A FRET-based probe could be designed by attaching a donor fluorophore to one part of the molecule and an acceptor fluorophore (or a quencher) to another. Enzymatic cleavage would then alter the distance or orientation between the two, leading to a change in the FRET efficiency and a ratiometric or "turn-on" fluorescent signal. nih.gov

Photoinduced Electron Transfer (d-PET): In a d-PET based probe, an electron-rich moiety can quench the fluorescence of the excited fluorophore. Enzymatic activity can modify this electron-rich group, inhibiting the d-PET process and "turning on" the fluorescence. beilstein-journals.org

Engineering for Specific Enzyme Targets

The inherent specificity of "this compound" is for phosphatases, such as alkaline and acid phosphatases, which can hydrolyze the phosphate ester bond. jasco-global.com This makes it a valuable tool for studying the activity of this broad class of enzymes.

To narrow the specificity to a particular phosphatase or to target other enzyme classes, the core structure can be modified. Strategies for engineering specificity include:

Modification of the Phosphate Group: While challenging, alterations to the phosphate group itself could influence its recognition by different phosphatase isozymes.

Introduction of Enzyme-Specific Recognition Moieties: The benzoyl-naphthyl scaffold can be further derivatized with chemical groups that are specifically recognized by the target enzyme. For example, to target a specific protease, a peptide sequence recognized by that protease could be incorporated into the molecule in such a way that its cleavage unmasks the phosphatase substrate for a secondary enzymatic reaction, creating a cascaded reporting system.

Targeting Subcellular Compartments: To monitor enzyme activity in specific organelles, such as mitochondria, targeting moieties like triphenylphosphonium (TPP) can be appended to the probe. However, care must be taken as some targeting groups can have their own biological effects. nih.gov

The success of these engineering strategies is typically evaluated by determining the kinetic parameters of the enzyme-probe interaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). jasco-global.comnih.gov A lower Km value indicates a higher affinity of the enzyme for the probe, signifying better specificity.

Photophysical Properties and Quantum Yield Optimization of Derivatives

The utility of a fluorogenic probe is intrinsically linked to its photophysical properties. The key parameters are the absorption and emission wavelengths (λabs and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf).

Upon enzymatic cleavage of "this compound", the fluorescent product "6-Benzoyl-2-naphthol" is generated. While specific photophysical data for "6-Benzoyl-2-naphthol" is scarce in the literature, we can infer some properties from its parent compound, "2-Naphthol". "2-Naphthol" has an excitation peak at approximately 331 nm and an emission peak around 354 nm. aatbio.com The benzoyl group at the 6-position of "6-Benzoyl-2-naphthol" is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-conjugated system.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical measure of the brightness of the fluorophore. The Φf of "2-Naphthol" is known to be sensitive to its environment. For many fluorophores, the quantum yield can be optimized through chemical modifications. Strategies for optimizing the quantum yield of derivatives of "6-Benzoyl-2-naphthol" could include:

Introduction of Electron-Donating or -Withdrawing Groups: Judicious placement of substituents on the naphthyl ring or the benzoyl group can modulate the electronic structure of the molecule and influence the radiative and non-radiative decay pathways of the excited state.

Rigidification of the Structure: Fluorescence is often enhanced by increasing the structural rigidity of the fluorophore, which reduces the energy lost through vibrational relaxation. Incorporating structural elements that limit the rotational freedom of the benzoyl group could potentially increase the quantum yield. beilstein-journals.orgnih.gov

A summary of the known properties of the key compounds is presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Photophysical Properties |

| Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate | C₁₇H₁₁Na₂O₅P | 372.22 | Non-fluorescent |

| 6-Benzoyl-2-naphthol (B1582622) | C₁₇H₁₂O₂ | 248.28 | Fluorescent, specific λabs, λem, and Φf not reported |

| 2-Naphthol (B1666908) | C₁₀H₈O | 144.17 | λex ≈ 331 nm, λem ≈ 354 nm aatbio.com |

Considerations for Spatiotemporal Resolution in Biological Imaging Research

The use of fluorogenic probes like those derived from "this compound" in live-cell imaging requires careful consideration of factors that affect spatiotemporal resolution. The goal is to visualize not only if an enzyme is active, but also where and when this activity occurs.

Spatial Resolution: Achieving high spatial resolution means being able to pinpoint the location of enzyme activity within a cell. Key considerations include:

Probe Localization: The probe must be able to reach its target enzyme. For intracellular targets, this means the probe must be cell-permeable. For specific organelles, it may require the addition of a targeting moiety as discussed in section 7.2.

Product Diffusion: Upon enzymatic cleavage, the fluorescent product "6-Benzoyl-2-naphthol" is released. If this product is highly soluble and diffuses rapidly, the fluorescent signal will spread out, blurring the location of the enzyme activity. Strategies to mitigate this include designing probes where the product becomes tethered or precipitates at the site of the reaction.

Temporal Resolution: High temporal resolution allows for the real-time monitoring of changes in enzyme activity. Factors influencing temporal resolution include:

Enzyme Kinetics: The rate of the enzymatic reaction (kcat) will determine how quickly the fluorescent signal is generated. jasco-global.comnih.gov For monitoring rapid biological processes, a probe with fast kinetics is essential.

Signal-to-Noise Ratio: A high signal-to-noise ratio, achieved through a large "turn-on" response and a high quantum yield, allows for the detection of small changes in enzyme activity over short time intervals.

Photostability of the Fluorophore: The fluorescent product should be resistant to photobleaching during prolonged imaging experiments to ensure that a decrease in signal is due to a change in enzyme activity and not the degradation of the fluorophore.

By carefully designing the probe with these considerations in mind, researchers can develop powerful tools based on the "this compound" scaffold to dissect complex biological processes with high spatiotemporal resolution.

Future Directions and Emerging Research Frontiers

Integration of Disodium (B8443419) 2-benzoyl-7-naphthyl phosphate (B84403) in Miniaturized and Microfluidic Systems

The trend towards miniaturization in diagnostics and analytical chemistry presents a significant opportunity for the application of Disodium 2-benzoyl-7-naphthyl phosphate. Microfluidic systems, or "lab-on-a-chip" technologies, offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

The integration of this compound into such systems could lead to the development of highly sensitive and rapid point-of-care diagnostic devices. For instance, its use as a substrate for alkaline phosphatase, a common enzyme marker in ELISAs (Enzyme-Linked Immunosorbent Assays), could be adapted to microfluidic formats for the detection of various biomarkers. nih.gov The high water solubility and consistent reactivity of the compound are advantageous properties for its use in these automated systems. watson-bio.com The resulting product of the enzymatic reaction can be detected colorimetrically or fluorometrically, methods that are readily adaptable to microfluidic detection technologies.

Table 1: Potential Applications in Microfluidic Systems

| Application Area | Description | Potential Advantage |

| Point-of-Care Diagnostics | Development of portable devices for rapid disease diagnosis. | Faster results and reduced healthcare costs. |

| High-Throughput Screening | Automated screening of large libraries of chemical compounds for drug discovery. | Increased efficiency in identifying potential drug candidates. |

| Environmental Monitoring | On-site detection of pollutants or contaminants. | Real-time monitoring of environmental quality. |

Exploration of Novel Enzyme-Linked Reporter Systems

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern diagnostics, relying on an enzyme-substrate reaction to produce a measurable signal. nih.gov While this compound is already used in this context, there is ongoing research into novel enzyme-linked reporter systems to enhance sensitivity and specificity.

Future research may focus on pairing this compound with engineered enzymes or novel enzyme conjugates to amplify the detection signal. This could involve the use of enzymes with higher catalytic activity or the development of novel signal amplification cascades. The goal is to lower the limits of detection, enabling the identification of biomarkers at earlier stages of disease.

Furthermore, the exploration of different detection modalities for the product of the enzymatic reaction, such as time-resolved fluorescence or chemiluminescence, could further improve the performance of assays utilizing this substrate. These advanced detection methods can reduce background interference and enhance the signal-to-noise ratio.

Advancements in Biosensor Development Based on this compound

Biosensors are analytical devices that combine a biological component with a physicochemical detector. The development of novel biosensors based on this compound is a promising area of research. These biosensors could be designed for the detection of a wide range of analytes, from metabolites and proteins to pathogens and toxins.

One approach involves immobilizing an enzyme that acts on this compound onto an electrode surface. The enzymatic reaction would produce an electroactive species, which can be detected electrochemically. This principle can be applied to create highly sensitive and selective electrochemical biosensors.

Another avenue of research is the development of optical biosensors. For example, the fluorescent product of the enzymatic hydrolysis of this compound could be detected using fluorescence spectroscopy. chemsynlab.com Advancements in materials science, such as the use of nanomaterials to enhance the signal, could lead to the creation of ultrasensitive optical biosensors. nih.gov

Table 2: Comparison of Biosensor Platforms

| Biosensor Type | Principle of Detection | Potential Advantages |

| Electrochemical | Measures changes in electrical properties resulting from the enzymatic reaction. | High sensitivity, low cost, and potential for miniaturization. |

| Optical | Detects changes in optical properties, such as fluorescence or absorbance. | High specificity and multiplexing capabilities. |

| Piezoelectric | Measures changes in mass on a crystal surface due to the binding of the analyte. | Real-time detection and label-free analysis. |

Theoretical and Computational Prediction of Compound Behavior in Complex Biological Milieux

Computational modeling and theoretical studies are becoming increasingly important in understanding the behavior of chemical compounds in biological systems. nih.govresearchgate.net These approaches can provide valuable insights into the interaction of this compound with enzymes and other biomolecules at a molecular level.

Molecular dynamics simulations can be used to study the binding of the substrate to the active site of an enzyme, providing information about the key interactions that govern substrate recognition and catalysis. nih.gov This knowledge can be used to design modified substrates with improved properties or to develop inhibitors of specific enzymes for therapeutic purposes.

Quantum mechanical calculations can be employed to investigate the electronic properties of the compound and the mechanism of the enzymatic reaction. mdpi.com This can help in understanding the factors that influence the efficiency of the substrate and in predicting the properties of novel, related compounds.

By combining computational predictions with experimental data, researchers can gain a deeper understanding of the behavior of this compound in complex biological environments. This integrated approach will be crucial for the rational design of new and improved diagnostic and research tools based on this versatile compound.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Disodium 2-benzoyl-7-naphthyl phosphate that influence its stability in aqueous solutions?

- Answer : Stability in aqueous solutions depends on pH, ionic strength, and hydration state. Phosphate buffer systems (e.g., Na₂HPO₄/NaH₂PO₄) are critical for maintaining pH near 7.4, as deviations can lead to hydrolysis or precipitation . Storage at 4°C in inert containers (e.g., borosilicate glass) minimizes degradation. Stability should be monitored via HPLC or UV-Vis spectroscopy to detect decomposition products .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the benzoyl-naphthyl backbone and phosphate group.

- High-Performance Liquid Chromatography (HPLC) : With UV detection at 254 nm to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular weight and fragmentation patterns.

- Elemental Analysis : To confirm sodium and phosphorus content against theoretical values .

Q. What buffer systems are compatible with this compound for maintaining its activity in biological assays?

- Answer : Phosphate-buffered saline (PBS, pH 7.4) is ideal due to its buffering capacity and isotonicity. Avoid Tris-based buffers if the compound interacts with primary amines. For enzymatic assays, supplement with 1–5 mM Mg²⁺ to stabilize phosphate groups . Pre-filter buffers through 0.22 µm membranes to remove particulates that may interfere with activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Experimental Design : Use a 2³ factorial design to test variables like reaction temperature (60–100°C), molar ratio of precursors (1:1 to 1:3), and reaction time (4–12 hours). Analyze outcomes via ANOVA to identify significant factors .

- Purification : Employ ion-exchange chromatography (e.g., Dowex resin) to remove unreacted phosphoric acid and sodium counterions. Lyophilization after dialysis (MWCO 500 Da) ensures high-purity crystals .

- Quality Control : Validate each batch with LC-MS and compare to a certified reference standard .

Q. How does the presence of this compound affect enzyme kinetics in in vitro assays?

- Answer :

- Substrate Competition : Perform Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) to determine if the compound acts as a competitive inhibitor. Use Lineweaver-Burk plots to calculate and .

- Fluorescence Quenching : If the compound fluoresces (e.g., naphthyl group), correct for inner-filter effects in fluorimetric assays by diluting samples or using a reference standard .

- Control Experiments : Include assays with scrambled phosphate derivatives (e.g., disodium benzyl phosphate) to isolate specificity .

Q. What strategies can be employed to resolve discrepancies in experimental data when using this compound as a substrate in enzymatic studies?

- Answer :

- Data Triangulation : Combine kinetic assays (e.g., stopped-flow spectroscopy) with structural analysis (e.g., X-ray crystallography) to confirm binding modes .

- Batch Variability Analysis : Test multiple synthesis batches for consistency in purity and activity. Use ANOVA to identify outlier datasets .

- Orthogonal Methods : Validate results with alternative techniques (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity assays) .

Methodological Notes

- Storage : Store anhydrous forms in desiccators with silica gel; hydrate forms require airtight containers at 4°C to prevent deliquescence .

- Safety : Use PPE when handling powdered forms to avoid inhalation. Dispose of waste via neutralization with dilute HCl followed by precipitation as calcium phosphate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.